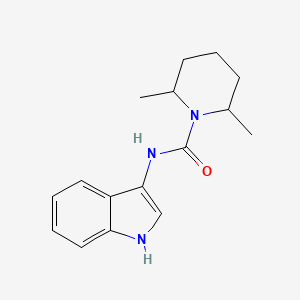
N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are often used in the synthesis of pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of indole derivatives often involves complex chemical reactions. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
Indole derivatives are characterized by the presence of an indole ring, a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring . The exact molecular structure would depend on the specific substituents attached to the indole ring.Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of delocalized π-electrons . The specific reactions would depend on the substituents present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, they are generally crystalline and colorless with specific odors .Scientific Research Applications
Scientific Research Applications of Similar Compounds
Cytotoxic Agents in Cancer Research : Compounds with structural similarities, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been studied for their DNA-intercalating properties with cytotoxic action against solid tumors, showing promise in preclinical activities (McCrystal et al., 1999). This suggests that compounds like "N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide" could have potential applications in cancer research, particularly in understanding and developing new cytotoxic agents.
Metabolism and Pharmacokinetics in Drug Development : Understanding the metabolism and disposition of drugs is crucial in drug development. For instance, the metabolism of DACA in cancer patients has been extensively studied, highlighting the importance of metabolism studies in evaluating drug safety and efficacy (Schofield et al., 1999). Research on compounds like "this compound" could similarly benefit from metabolism and pharmacokinetic studies to assess their therapeutic potential.
Repellent Efficacy in Public Health : Studies on the repellent efficacy of new compounds, such as SS220 against mosquitoes, demonstrate the public health applications of chemical research in developing new repellents (Klun et al., 2003). Research into "this compound" could explore similar applications, particularly if the compound shows promising activity against vectors of diseases.
Biomonitoring and Exposure Assessment : The study of human exposure to compounds, such as acrylamide, through biomonitoring provides insights into public health risks and the environmental presence of hazardous compounds (Fernández et al., 2021). "this compound" could be the subject of biomonitoring studies to assess exposure levels and potential health risks associated with the compound.
Immunomodulators in Neurological Diseases : Linomide, an immunomodulator, has been explored for its potential in treating secondary progressive multiple sclerosis (Karussis et al., 1996). This indicates that research into "this compound" might also investigate immunomodulatory properties for applications in neurological or autoimmune diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-5-7-12(2)19(11)16(20)18-15-10-17-14-9-4-3-8-13(14)15/h3-4,8-12,17H,5-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJQEGRGFHAJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



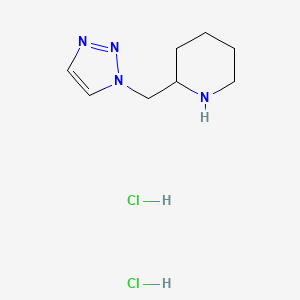
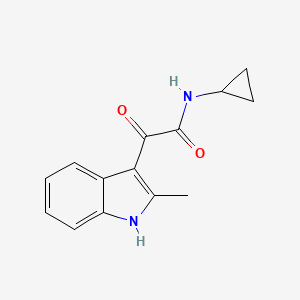
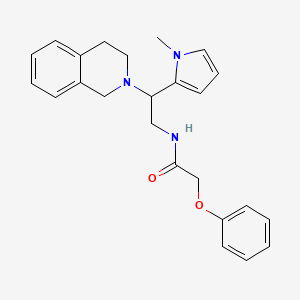
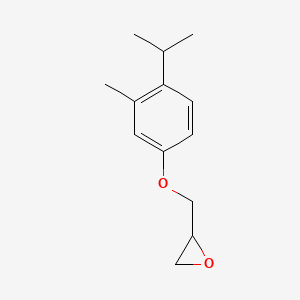

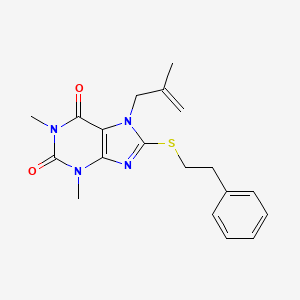
![N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2674207.png)
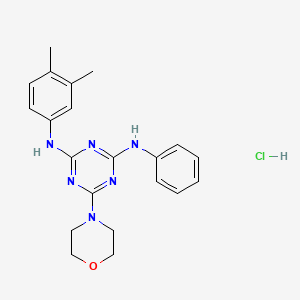
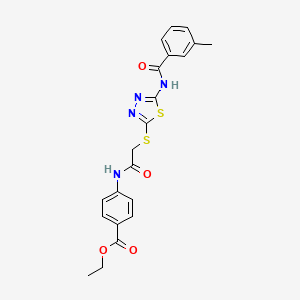
![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2674212.png)
![1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2674213.png)
![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2674214.png)